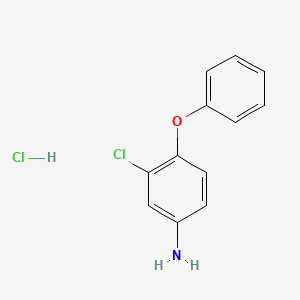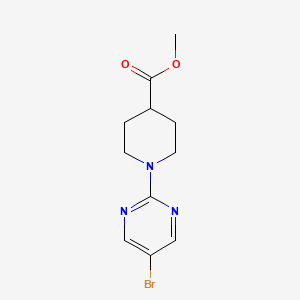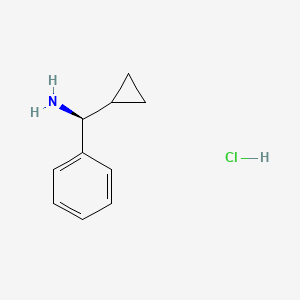
Methyl-4-Amino-1-methyl-1H-pyrazol-5-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Amino-pyrazole, einschließlich Methyl-4-Amino-1-methyl-1H-pyrazol-5-carboxylat-Hydrochlorid, wurden in der medizinischen Chemie ausgiebig untersucht . Sie sind vorteilhafte Gerüste, die nützliche Liganden für Rezeptoren oder Enzyme liefern, wie z. B. p38MAPK, und verschiedene Kinasen, COX und andere . Sie zielen auch auf wichtige Bereiche für bakterielle und virale Infektionen ab .
Antikrebs-/Entzündungshemmende Verbindungen
Amino-pyrazole haben signifikante Ergebnisse als Antikrebs- und entzündungshemmende Verbindungen gezeigt . So ist (S)-5-Amino-3-(4-((5-Fluor-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-Trifluorpropan-2-yl)-1H-pyrazol-4-carboxamid ein reversibler Inhibitor der Bruton-Kinase (BTK), einer Nicht-Rezeptor-Tyrosinkinase, die ein wichtiges therapeutisches Ziel für B-Zell-bedingte Malignome darstellt .
Organische Synthese
This compound ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird .
Pharmazeutika
Diese Verbindung wird als Zwischenprodukt bei der Herstellung verschiedener Pharmazeutika verwendet .
Agrochemikalien
Es wird auch bei der Synthese von Agrochemikalien verwendet .
Farbstoff
Diese Verbindung wird bei der Herstellung von Farbstoffen verwendet .
Wirkmechanismus
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Generally, they may influence the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to be involved in a wide range of biological activities .
Result of Action
Pyrazoles, in general, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemische Analyse
Biochemical Properties
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules . This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Cellular Effects
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications .
Metabolic Pathways
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability .
Transport and Distribution
The transport and distribution of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOQWQBODJQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)






![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)


![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)

